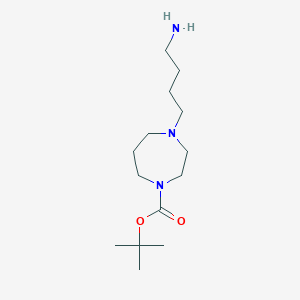
Tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate: . This compound is characterized by its molecular structure, which includes a tert-butyl group, a diazepane ring, and an aminobutyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting with the reaction of 1,4-diazepane with tert-butyl chloroformate to form the tert-butyl carbamate derivative
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the aminobutyl chain to its corresponding amine oxide.
Reduction: Reduction reactions can be employed to reduce any oxidized forms of the compound back to its original state.
Substitution: Nucleophilic substitution reactions are common, where the aminobutyl chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Aminobutyl amine oxide.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders. Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism by which tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving neurotransmitter systems and receptor binding.
Comparaison Avec Des Composés Similaires
N-Boc-1,4-butanediamine: Similar in structure but lacks the diazepane ring.
Tert-butyl (4-aminobutyl)carbamate: Similar but without the diazepane ring.
N-(tert-Butoxycarbonyl)-1,4-diaminobutane: Similar in the presence of the tert-butyl carbamate group.
Propriétés
IUPAC Name |
tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)17-10-6-9-16(11-12-17)8-5-4-7-15/h4-12,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUWHXMBBPHJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


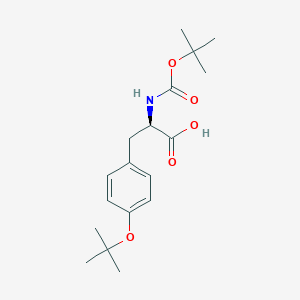
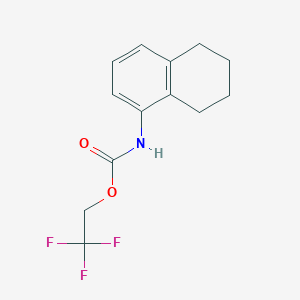

![2,2,2-trifluoroethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1519319.png)
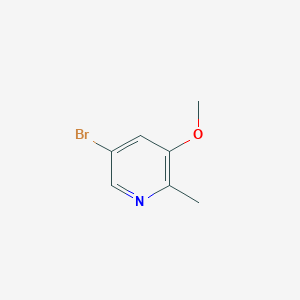

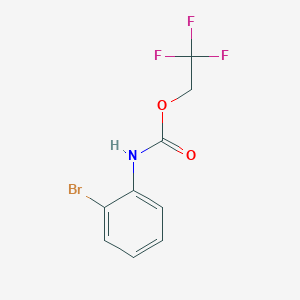
![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)
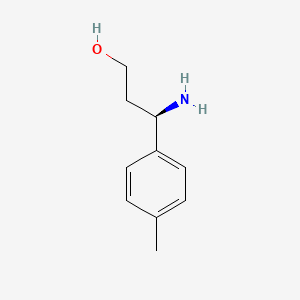

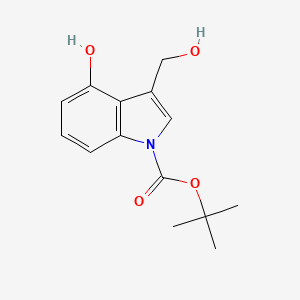

![3-[(4-aminophenyl)formamido]propanamide](/img/structure/B1519337.png)
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)
